Pymetrozine

Vue d'ensemble

Description

La pymétrozine est un insecticide novateur qui appartient à la classe des azométhines de pyridine. Elle est très efficace contre les insectes suceurs tels que les pucerons, les aleurodes et les cicadelles. La pymétrozine est connue pour sa grande sélectivité, sa faible toxicité pour les mammifères et sa sécurité pour les oiseaux, les poissons et les arthropodes non ciblés. Elle est largement utilisée dans les programmes de lutte intégrée contre les ravageurs en raison de son mode d’action unique et de sa sécurité environnementale .

Applications De Recherche Scientifique

Pymetrozine has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in studies of pyridine azomethines and their chemical properties.

Biology: It is used to study the feeding behavior and physiology of sucking insect pests.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound and its derivatives.

Industry: This compound is widely used in agriculture for pest control, particularly in integrated pest management programs .

Mécanisme D'action

La pymétrozine exerce ses effets en affectant sélectivement les mécanorécepteurs chordotonais chez les insectes. Ces récepteurs sont impliqués dans la boucle de rétroaction sensorielle qui contrôle la position et le mouvement des articulations. La pymétrozine perturbe le fonctionnement normal de ces récepteurs, conduisant à une inhibition de l’alimentation et à une mort éventuelle par famine. Les cibles moléculaires exactes et les voies impliquées dans ce processus sont encore à l’étude .

Analyse Biochimique

Biochemical Properties

Pymetrozine interacts with various biomolecules, leading to biochemical changes in honey bees . The specific activities of acetylcholinesterase (AChE), carboxylesterase, glutathione S-transferase (GST), and polyphenol oxidase (PPO) were measured in different tissues of surviving foragers after 24 h of treatment .

Cellular Effects

This compound has a significant impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . For example, it affects the activities of some P450 enzymes and increases hepatocellular proliferation .

Molecular Mechanism

The molecular mechanism of this compound’s action is not precisely determined. It appears to act by preventing insects from inserting their stylus into the plant tissue . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly absorbed, with maximal blood concentrations achieved at 15 minutes and 4 hours, respectively . The labelled material is rapidly excreted via urine (50–75% in 24 hours) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in honey bees, dinotefuran was extremely toxic, while this compound was relatively less toxic (<25 % mortality at the recommended application rates) .

Metabolic Pathways

This compound is involved in various metabolic pathways. Absorbed this compound is extensively metabolized, with unmetabolized parent compound representing approximately 10% of the excreted radiolabel .

Transport and Distribution

This compound is widely distributed within cells and tissues. High concentrations of both triazine- and pyridine-labelled material were found in the liver and kidney .

Subcellular Localization

The subcellular localization of this compound is not precisely known. Given its wide distribution within cells and tissues, it is likely that this compound may be directed to specific compartments or organelles based on its interactions with various biomolecules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de la pymétrozine implique plusieurs étapes clés :

Réaction d’hydrazide : Le diester carbonique réagit avec l’hydrate d’hydrazine pour former la dihydrazide carbonylée.

Réaction de condensation : La dihydrazide carbonylée réagit avec la 3-formylpyridine pour produire la dihydrazide carbonylée de la pyridine-3-yl méthylène.

Réaction de cyclisation : La dihydrazide carbonylée de la pyridine-3-yl méthylène subit une cyclisation avec la monochloroacétone pour donner la pymétrozine.

Méthodes de production industrielle

La production industrielle de la pymétrozine implique généralement :

Hydrolyse acide : L’acétyl amino triazinone et l’acide subissent une hydrolyse acide dans un solvant pour former du formiate d’aminotriazinone et de l’acétate de menthyle.

Neutralisation alcaline : Le mélange réactionnel est neutralisé avec un alcali pour obtenir l’aminotriazinone libre.

Condensation et cristallisation : La solution de nicotinaldéhyde est condensée avec l’aminotriazinone libre, suivie d’une cristallisation par refroidissement, d’une filtration, d’un lavage et d’un séchage pour obtenir la pymétrozine.

Analyse Des Réactions Chimiques

La pymétrozine subit diverses réactions chimiques, notamment :

Oxydation : La pymétrozine peut être oxydée dans des conditions spécifiques, conduisant à la formation de produits d’oxydation.

Réduction : Les réactions de réduction de la pymétrozine peuvent produire des dérivés réduits.

Substitution : La pymétrozine peut subir des réactions de substitution avec divers réactifs, donnant lieu à différents produits substitués

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de recherche scientifique

La pymétrozine a une large gamme d’applications de recherche scientifique :

Chimie : La pymétrozine est utilisée comme composé modèle dans les études sur les azométhines de pyridine et leurs propriétés chimiques.

Biologie : Elle est utilisée pour étudier le comportement alimentaire et la physiologie des insectes suceurs.

Médecine : Des recherches sont en cours pour explorer les applications médicales potentielles de la pymétrozine et de ses dérivés.

Industrie : La pymétrozine est largement utilisée en agriculture pour la lutte antiparasitaire, en particulier dans les programmes de lutte intégrée contre les ravageurs .

Comparaison Avec Des Composés Similaires

La pymétrozine est unique parmi les insecticides en raison de son mode d’action spécifique et de sa grande sélectivité pour les insectes suceurs. Les composés similaires comprennent :

Flonicamide : Un autre insecticide ayant un mode d’action similaire, mais une structure chimique différente.

Pyrifluquinazon : Un composé qui cible également les organes chordotonais, mais qui a un spectre d’activité plus large.

Afidopyropène : Un insecticide qui module les canaux potentiels de récepteurs transitoires, de manière similaire à la pymétrozine

Comparée à ces composés, la pymétrozine est réputée pour sa faible toxicité pour les organismes non ciblés et sa convenance pour une utilisation dans les programmes de lutte intégrée contre les ravageurs.

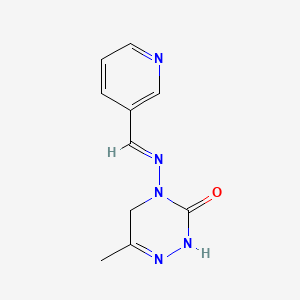

Propriétés

Numéro CAS |

123312-89-0 |

|---|---|

Formule moléculaire |

C10H11N5O |

Poids moléculaire |

217.23 g/mol |

Nom IUPAC |

6-methyl-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one |

InChI |

InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16)/b12-6- |

Clé InChI |

QHMTXANCGGJZRX-SDQBBNPISA-N |

SMILES |

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |

SMILES isomérique |

CC1=NNC(=O)N(C1)/N=C\C2=CN=CC=C2 |

SMILES canonique |

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |

Color/Form |

Colorless crystals |

Densité |

1.36 @ 20 °C |

melting_point |

217 °C |

| 123312-89-0 | |

Pictogrammes |

Health Hazard |

Durée de conservation |

Stable in air. |

Solubilité |

In ethanol, 2.25; in hexane <0.001 (both g/l @ 20 °C) In water, 290 mg/l @ 25 °C |

Synonymes |

pymetrozine |

Pression de vapeur |

<3X10-8 mm Hg @ 25 °C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mode of action of Pymetrozin?

A1: While the precise mechanism remains unclear, research suggests Pymetrozin affects the nervous system of insects. Studies on the femoral chordotonal organ (fCO) in stick insects (Carausius morosus) demonstrate that Pymetrozin induces tonic activity in position- and velocity-sensitive neurons, rendering them unresponsive to stimuli over time []. This effect was observed regardless of fCO stimulation or pre-tension. Similar effects were seen in Drosophila melanogaster, impacting their locomotion [].

Q2: Which insect species are primarily affected by Pymetrozin?

A2: Pymetrozin demonstrates effectiveness against aphids, notably the black bean aphid (Aphis fabae) []. Research indicates it does not directly kill the aphids but causes leg and stylet extension, leading to immobilization and eventual death from starvation [].

Q3: Does Pymetrozin target specific ion channels in insects?

A3: Research suggests Pymetrozin does not directly target known mechanosensory ion channels like NompC, Nanchung, and Inactive in the Johnston's organ (a type of chordotonal organ) in Drosophila melanogaster []. This finding was corroborated in similar experiments on stick insects.

Q4: What is known about the chemical structure of Pymetrozin?

A4: Unfortunately, specific details about the molecular formula, weight, and spectroscopic data of Pymetrozin are not provided in the provided research papers.

Q5: Are there any concerns regarding Pymetrozin residues in crops?

A5: Research on cucumber (cv. Daminus) treated with Pymetrozin (Chess, WG50) at rates of 0.5 and 1.0 kg/ha showed a rapid decline in residue levels []. After three days, residues were minimal, and none were detected after four days, suggesting a low risk of significant residues in cucumbers [].

Q6: Is there evidence of insect resistance developing against Pymetrozin?

A6: While the provided research doesn't explicitly address Pymetrozin resistance, a study on a lambda-cyhalothrin-resistant strain of Bemisia tabaci (Genn) revealed no cross-resistance with Pymetrozin []. This suggests Pymetrozin might be a valuable tool for managing populations resistant to other insecticide classes.

Q7: How does Pymetrozin compare to other insecticides in integrated pest management programs?

A7: Research suggests Pymetrozin could be integrated into IPM strategies for whitefly control []. Its compatibility with the parasitoid Eretmocerus orientalis [] highlights its potential in biological control programs. A study on eggplant pests found Pymetrozin (Plenum 50WG) to be effective against sucking insects, with minimal impact on the predatory ladybird beetle compared to other insecticides [].

Q8: Are there any plant-based alternatives to Pymetrozin with similar efficacy?

A8: Studies compared the effects of Pymetrozin with botanical extracts like Fumaria parviflora, Teucrium polium, Calotropis procera, and Thymus vulgaris on Bemisia tabaci [, , , , ]. Results indicate that while these extracts demonstrate insecticidal properties, Pymetrozin exhibits comparable or, in some cases, greater efficacy in affecting whitefly biological parameters.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)